molecular formula C14H18BrN3O4 B14909581 (S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate

(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate

Cat. No.: B14909581
M. Wt: 372.21 g/mol
InChI Key: XHOCNHPYFPRCJN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like LDA for nucleophilic additions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other carbamates like tert-butyl carbamate and tert-butyl carbanilate . Compared to these, tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is unique due to its complex structure and specific functional groups, which confer distinct reactivity and applications.

Conclusion

tert-Butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond.

Properties

Molecular Formula

C14H18BrN3O4

Molecular Weight

372.21 g/mol

IUPAC Name

tert-butyl N-[(3S)-7-bromo-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazepin-3-yl]carbamate

InChI

InChI=1S/C14H18BrN3O4/c1-14(2,3)22-13(20)16-8-7-21-9-5-6-10(15)17-11(9)18(4)12(8)19/h5-6,8H,7H2,1-4H3,(H,16,20)/t8-/m0/s1

InChI Key

XHOCNHPYFPRCJN-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(N=C(C=C2)Br)N(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(N=C(C=C2)Br)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.